ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It’s structurally related totert-butoxycarbonyl-protected amino acids (Boc-AAILs) , which are commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through its amino group . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group, preventing unwanted reactions during synthesis . The Boc group can be removed under mild acidic conditions to expose the free amine , allowing it to interact with other molecules or structures within the cell.
Biochemical Pathways
Amino acids and their derivatives, like this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability.
Result of Action
Given its structural similarity to boc-aails, it may be used as a starting material in peptide synthesis , potentially leading to the formation of peptides with various biological activities.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the Boc group can be removed under mild acidic conditions , which would alter the compound’s structure and potentially its activity. Additionally, the compound’s solubility varies with the solvent used, which could impact its distribution and availability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the Boc-Protected Amine: The Boc-protected amine is introduced through a nucleophilic substitution reaction. This step often involves the use of tert-butyl chloroformate and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include oxidized triazole derivatives, reduced alcohols, and substituted amines.
Scientific Research Applications
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: This compound is a serine derivative and shares the Boc-protected amine group.
Tertiary Butyl Esters: These compounds also contain the tert-butoxycarbonyl group and are used in similar synthetic applications.
The uniqueness of this compound lies in its combination of the triazole ring and the Boc-protected amine, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-14-8(15-16-9)6-7-13-11(18)20-12(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKYYKWWMJANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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